An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine: A Keystone for Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine: A Keystone for Drug Discovery
Abstract
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and versatile pharmacological activities, including potent antifungal and anticancer properties.[1][2] This technical guide provides a comprehensive examination of the core physicochemical properties of a specific derivative, 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals to predict a compound's pharmacokinetic and pharmacodynamic behavior. This document delves into the theoretical and practical aspects of key physicochemical parameters, offering detailed experimental protocols for their determination. By synthesizing established methodologies with predictive insights, this guide aims to empower researchers to unlock the full therapeutic potential of novel 1,2,4-triazole derivatives.
Introduction: The Significance of the 1,2,4-Triazole Moiety
The five-membered heterocyclic 1,2,4-triazole ring is a "privileged structure" in drug discovery, a testament to its remarkable versatility and favorable drug-like properties.[2] Its presence in numerous clinically successful drugs, such as the antifungal agent Fluconazole and the antiviral Ribavirin, underscores its importance.[3][4] The unique arrangement of three nitrogen atoms within the ring imparts a range of desirable characteristics, including:
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, contributing to improved in vivo half-life.[2]
-
Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[2]
-
Bioisosteric Replacement: The triazole nucleus can serve as a bioisostere for amide or ester groups, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.[2]
The subject of this guide, 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine, combines this privileged scaffold with a flexible butylamine side chain. This structure suggests a potential for interactions with a variety of biological targets, making a thorough understanding of its physicochemical properties a critical first step in its evaluation as a potential therapeutic agent.
Predicted Physicochemical Properties
In the absence of direct experimental data for 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine, we present a table of predicted values generated using established computational models. These predictions serve as a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Method of Prediction | Significance in Drug Development |
| Molecular Formula | C8H16N4 | - | Defines the elemental composition. |
| Molecular Weight | 168.24 g/mol | - | Influences diffusion and transport properties. |
| pKa (most basic) | ~8.5 - 9.5 | ACD/pKa DB | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| logP | ~0.5 - 1.5 | ACD/logP | Predicts lipophilicity and the partitioning between aqueous and lipid environments, affecting absorption and distribution. |
| Aqueous Solubility | Moderately Soluble | Based on pKa and logP | Crucial for formulation, bioavailability, and achieving therapeutic concentrations. |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa of a molecule dictates its charge state at a given pH. For a basic compound like 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine, the pKa of its conjugate acid determines the extent of protonation. This, in turn, profoundly influences its solubility, membrane permeability, and interaction with its biological target.
Experimental Determination of pKa
Several robust methods exist for the experimental determination of pKa values.[5] The choice of method often depends on the compound's properties, such as its solubility and UV absorbance.
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is determined from the half-equivalence point of the titration curve.[6]
Experimental Protocol: Potentiometric pKa Determination
-
Preparation: Prepare a 0.01 M solution of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine in deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but its effect on the pKa should be noted.
-
Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration: Place a known volume (e.g., 25 mL) of the compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Data Collection: Add a standardized solution of 0.1 M HCl in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the point where half of the compound has been neutralized (the midpoint of the steepest part of the curve).[6]
Caption: Workflow for pKa determination by potentiometric titration.
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[7] The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.
Experimental Protocol: Spectrophotometric pKa Determination
-
Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelength of maximum absorbance difference (λmax) between the ionized and neutral forms.
-
Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 7.5 to 10.5 in 0.5 pH unit increments).
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the prepared buffers.
-
Measurement: Measure the absorbance of each solution at the predetermined λmax.
-
Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[5][8]
Lipophilicity (logP): A Measure of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[9] It describes the partitioning of a compound between an organic phase (typically n-octanol) and an aqueous phase.
Experimental Determination of logP
The "shake-flask" method is the traditional gold standard for logP determination, though chromatographic methods are often used for higher throughput.[10]
This direct method involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition, and then measuring the concentration of the compound in each phase.[5]
Experimental Protocol: Shake-Flask logP Determination
-
Preparation: Prepare a stock solution of the compound in either n-octanol or water. The n-octanol and water phases should be mutually saturated before use.
-
Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached. Allow the layers to separate completely.
-
Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[10]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11]
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Efficacy
Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability.[12] Poor solubility can be a major hurdle in drug development, leading to challenges in formulation and inconsistent in vivo performance. Both kinetic and thermodynamic solubility are important to assess.
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). It is a high-throughput assay often used in early drug discovery.[12]
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Addition to Buffer: Dilute each DMSO solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mix.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).[13]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).[14]
-
Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to a blank.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form. It is a more accurate measure of a compound's intrinsic solubility.[15]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing an aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake or stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.[17]
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
In Vitro Metabolic Stability: Predicting In Vivo Fate
The metabolic stability of a compound provides an early indication of its likely in vivo half-life and potential for drug-drug interactions.[18] In vitro assays using liver microsomes or hepatocytes are commonly employed for this purpose.[19]
Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[20]
Experimental Protocol: Microsomal Stability Assay
-
Reagents: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-generating system (cofactor for CYP enzymes), and buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench a portion of the reaction mixture by adding a cold organic solvent (e.g., acetonitrile) to stop the enzymatic activity.
-
Analysis: After centrifugation to remove precipitated proteins, analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Caption: Workflow for in vitro metabolic stability assay.
Conclusion: A Foundation for Rational Drug Design
The physicochemical properties of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine are fundamental to its potential as a drug candidate. This guide has provided a comprehensive overview of the key parameters—pKa, logP, solubility, and metabolic stability—and detailed, field-proven protocols for their experimental determination. While predictive models offer a valuable starting point, the experimental data generated through these methods are indispensable for making informed decisions in the drug discovery and development process. A thorough characterization of these properties will enable researchers to build robust structure-activity relationships, optimize lead compounds, and ultimately increase the probability of success in developing novel and effective therapeutics based on the versatile 1,2,4-triazole scaffold.
References
- A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry - Benchchem.
- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
-
Development of Methods for the Determination of pKa Values - PMC. Available from: [Link]
-
In Vitro ADME Assays and Services - Charles River Laboratories. Available from: [Link]
-
Enhance Your DMPK Studies with In Vitro Metabolism | Labcorp. Available from: [Link]
- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry - Benchchem.
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. Available from: [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. Available from: [Link]
-
LogP—Making Sense of the Value - ACD/Labs. Available from: [Link]
-
Determination of Thermodynamic Solubility - Bio-protocol. Available from: [Link]
-
An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. Available from: [Link]
-
In Vitro Metabolism - IQVIA Laboratories. Available from: [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available from: [Link]
-
Experimental determination of the logP using the spectrophotometric method. Available from: [Link]
-
Services for in vitro Metabolism research - Admescope. Available from: [Link]
-
Turbidimetric (Kinetic) Solubility Assay - Domainex. Available from: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC. Available from: [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]
-
In vitro solubility assays in drug discovery - PubMed. Available from: [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available from: [Link]
-
Thermodynamic Solubility Assay - Domainex. Available from: [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa - ULM. Available from: [Link]
-
Thermodynamic Solubility Assay - Evotec. Available from: [Link]
-
The values of LogP determined with experimental (LogP HPTLC ) and computational methods. - ResearchGate. Available from: [Link]
-
Determination of Kinetic Solubility - Bio-protocol. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pennwest.edu [pennwest.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. ulm.edu [ulm.edu]
- 9. longdom.org [longdom.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. acdlabs.com [acdlabs.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 14. bio-protocol.org [bio-protocol.org]
- 15. evotec.com [evotec.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 18. Advanced in vitro metabolic stability assays for drug discovery | CRO Services [nuvisan.com]
- 19. labcorp.com [labcorp.com]
- 20. labs.iqvia.com [labs.iqvia.com]
